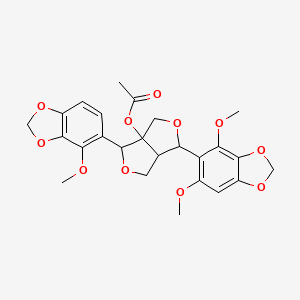
6-Demethoxyleptostachyol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Demethoxyleptostachyol acetate is a natural product used in various research fields related to life sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6-Demethoxyleptostachyol acetate are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Demethoxyleptostachyol acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Demethoxyleptostachyol acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and acetylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Demethoxyleptostachyol acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Demethoxyleptostachyol acetate include other esters and acetates with comparable molecular structures. Examples include ethyl acetate and methyl acetate .
Uniqueness
What sets this compound apart is its unique molecular structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26O11 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C25H26O11/c1-12(26)36-25-9-31-20(18-16(27-2)7-17-22(23(18)29-4)35-11-33-17)14(25)8-30-24(25)13-5-6-15-21(19(13)28-3)34-10-32-15/h5-7,14,20,24H,8-11H2,1-4H3 |
InChI Key |
ZJQNWSZQXNWZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12COC(C1COC2C3=C(C4=C(C=C3)OCO4)OC)C5=C(C=C6C(=C5OC)OCO6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















